molecular formula C8H9NO3 B12207547 4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid

4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B12207547
M. Wt: 167.16 g/mol
InChI Key: IJYTWIIRLYCPMU-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that features a fused benzene and oxazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with diethyl oxalate to form the oxazole ring, followed by hydrogenation to introduce the tetrahydrobenzene moiety .

Industrial Production Methods: Industrial production methods often employ catalytic hydrogenation and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of tumor suppressor proteins. This inhibition can prevent the deactivation of these proteins, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C8H9NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H2,(H,10,11)

InChI Key

IJYTWIIRLYCPMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(O2)C(=O)O

Origin of Product

United States

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